REACTION_CXSMILES
|
O1[C:5]2([CH2:15][CH2:14][C:8]3([CH2:12][CH2:11][C:10](=[O:13])[NH:9]3)[CH2:7][CH2:6]2)[O:4]CC1.Cl>C1COCC1>[NH:9]1[C:8]2([CH2:14][CH2:15][C:5](=[O:4])[CH2:6][CH2:7]2)[CH2:12][CH2:11][C:10]1=[O:13]
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
O1CCOC12CCC1(NC(CC1)=O)CC2
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture stirred at ambient temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with 1M aqueous NaOH (7 mL)
|
Type
|
CONCENTRATION
|
Details
|
the mixture concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting solid was purified by column chromatography on silica gel (gradient
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(CCC12CCC(CC2)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 398 mg | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |